![molecular formula C13H16ClNO B11872391 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core with a 4-chlorobenzyl group attached via an ether linkage. The presence of the azaspiro ring system imparts significant rigidity and distinct stereochemical properties to the molecule, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Azaspiro Group: The azaspiro group is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated spiro compound.
Attachment of the 4-Chlorobenzyl Group: The final step involves the etherification of the spiro compound with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to multi-kilogram quantities.
化学反応の分析
Types of Reactions
6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different substituents.
Spiro[3.3]heptane-2,6-dispirofluorene: A compound with a similar spirocyclic core but different functional groups.
Uniqueness
6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structural arrangement allows for unique interactions with molecular targets, making it a valuable subject for research and development.
特性
分子式 |
C13H16ClNO |
|---|---|
分子量 |
237.72 g/mol |
IUPAC名 |
6-[(4-chlorophenyl)methoxy]-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C13H16ClNO/c14-11-3-1-10(2-4-11)7-16-12-5-13(6-12)8-15-9-13/h1-4,12,15H,5-9H2 |
InChIキー |
YAGLTDXNQUDOHK-UHFFFAOYSA-N |
正規SMILES |
C1C(CC12CNC2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


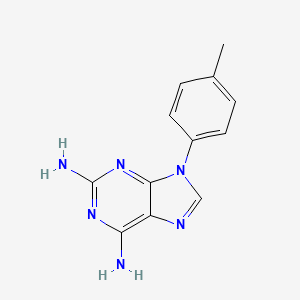
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)
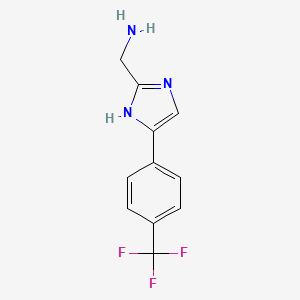

![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)
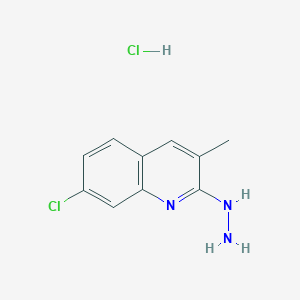
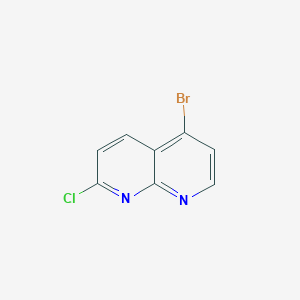

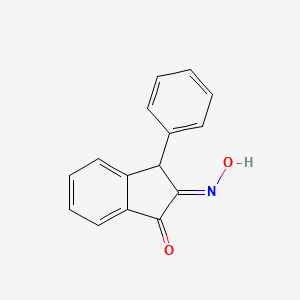
![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)

![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

